molecular formula C16H19N3O5 B8091065 (R)-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)acetamide

(R)-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)acetamide

Katalognummer: B8091065
Molekulargewicht: 333.34 g/mol
InChI-Schlüssel: ZINXMVCVGXRHDV-CQSZACIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)acetamide is a high-purity chemical compound supplied for research and development purposes. This compound, with the CAS registry number 1666111-39-2, has a molecular formula of C₁₆H₁₉N₃O₅ and a molecular weight of 333.34 g/mol . It is offered with a guaranteed purity of ≥96% . As a chiral molecule in the (R)-configuration, it is of significant interest in pharmaceutical and chemical research, particularly in stereoselective synthesis and as a potential intermediate or impurity in the development of active pharmaceutical ingredients (APIs). The compound's structure features an oxazolidinone core, a common pharmacophore in medicinal chemistry. It is critical to note that this product is intended for research and further manufacturing use only. It is not intended for direct human or veterinary use . Researchers should consult the safety data sheet and adhere to all recommended handling precautions, as the compound may be hazardous and carries hazard statements H302, H315, H319, and H335 . For comprehensive product information, including lot-specific quality control data, please contact our team.

Eigenschaften

IUPAC Name

N-[[(5R)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-11(20)17-8-14-9-19(16(22)24-14)13-4-2-12(3-5-13)18-6-7-23-10-15(18)21/h2-5,14H,6-10H2,1H3,(H,17,20)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINXMVCVGXRHDV-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@@H]1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Palladium-Catalyzed Cross-Coupling

A method described in US20030166620A1 involves reacting a trimethylstannyl oxazolidinone derivative (Compound 2) with a halogenated pyridine or pyrimidine (Compound 3) in the presence of palladium(0) or palladium(II) catalysts. Key parameters include:

ParameterSpecification
CatalystPd(PPh₃)₄ or PdCl₂(PPh₃)₂
Solvent1,4-Dioxane, DMF, or THF
Temperature60–150°C
Reaction Time30 minutes–12 hours
Yield70–85% (reported for analogous compounds)

This method ensures regioselective coupling at the 4-position of the phenyl ring, critical for subsequent functionalization.

Epoxide Ring-Opening with Amines

An alternative approach from US20140378682A1 utilizes (R)-glycidyl butyrate (Compound E1) reacting with 4-(4-aminophenyl)morpholin-3-one (Compound C) in ethanol-water mixtures. The reaction proceeds via nucleophilic attack at the less hindered carbon of the epoxide, forming a secondary alcohol intermediate. Cyclization with N,N-carbonyldiimidazole (CDI) yields the oxazolidinone core.

Introduction of the Acetamide Side Chain

The (R)-configured aminomethyl group is introduced through phthalimide-mediated alkylation or tosylate displacement .

Phthalimide Alkylation

As demonstrated in the synthesis of linezolid, (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one (Compound IV) reacts with potassium phthalimide in polar aprotic solvents (e.g., DMF) to form a phthalimido intermediate. Subsequent hydrazinolysis liberates the primary amine, which is acetylated using acetic anhydride.

StepConditionsYield
AlkylationDMF, 80°C, 6 hours90%
HydrazinolysisEthanol, hydrazine hydrate, reflux85%
AcetylationAc₂O, pyridine, 0°C→25°C95%

This method avoids racemization due to the chiral stability of the oxazolidinone ring.

Tosylate Displacement

US20140378682A1 discloses a route where (R)-(2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl 4-methylbenzenesulfonate (Compound H) undergoes nucleophilic displacement with ammonium acetate in acetonitrile. The reaction is facilitated by potassium carbonate, achieving >98% enantiomeric excess (ee).

Stereochemical Control and Resolution

The (R)-configuration at the 5-position of the oxazolidinone is critical for biological activity. Two resolution methods are prominent:

Chiral Pool Synthesis

Starting from D-mannitol, a chiral epoxide ((R)-epichlorohydrin) is generated and used in the oxazolidinone ring formation, as detailed in. This approach leverages the inherent chirality of the starting material, eliminating the need for post-synthesis resolution.

Purification and Characterization

Final purification typically employs recrystallization from ethanol/water mixtures or chromatography using silica gel with ethyl acetate/hexane gradients. Key characterization data includes:

  • XRD Peaks : 12.9, 15.7, 19.5, 20.2, 22.7° 2θ (oxazolidinone core)

  • DSC : Endothermic peak at 172°C (melting point of intermediate)

  • HPLC Purity : >99.5% (C18 column, 0.1% TFA in water/acetonitrile)

Comparative Analysis of Methods

MethodAdvantagesLimitations
Palladium CatalysisHigh regioselectivityRequires toxic stannanes
Epoxide Ring-OpeningScalable, avoids heavy metalsMulti-step synthesis
Phthalimide AlkylationExcellent chiral retentionHydrazine handling required

Industrial Scalability Considerations

Large-scale production favors the epoxide ring-opening route due to:

  • Lower catalyst costs (no palladium)

  • Aqueous workup compatibility

  • High yields (>90%) at each step

Solvent recovery systems (e.g., distillation of THF) and continuous flow reactors are recommended to enhance efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the oxazolidinone ring.

    Reduction: Reduction reactions could target the carbonyl groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenyl ring or the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides are often employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The oxazolidinone class, to which this compound belongs, is primarily recognized for its effectiveness against Gram-positive bacteria. Research indicates that compounds with similar structures exhibit potent activity against resistant strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The unique structural elements of (R)-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)acetamide may enhance its binding affinity to bacterial ribosomes, thereby inhibiting protein synthesis.

Anticoagulant Properties

Emerging studies suggest that this compound may possess anticoagulant properties similar to those of rivaroxaban, a well-known factor Xa inhibitor used in the treatment of thromboembolic disorders. The presence of the morpholine moiety is hypothesized to contribute to its interaction with coagulation pathways, potentially offering new therapeutic avenues in managing conditions like deep vein thrombosis and pulmonary embolism .

Structure-Activity Relationship (SAR) Studies

A series of SAR studies have been conducted to evaluate the influence of various substituents on the oxazolidinone core. These investigations have revealed that modifications to the morpholine ring significantly affect antibacterial potency and selectivity. For instance, compounds with electron-withdrawing groups on the phenyl ring demonstrated enhanced activity against resistant bacterial strains .

Clinical Trials and Efficacy

Clinical trials assessing the efficacy of compounds related to this compound have shown promising results in terms of safety and tolerability. In particular, trials focusing on its anticoagulant effects have indicated a favorable pharmacokinetic profile, suggesting that it may serve as a viable alternative to existing anticoagulants .

Wirkmechanismus

The mechanism of action of ®-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Key Characteristics:

  • Molecular Formula : C₁₆H₁₉N₃O₅
  • Molecular Weight : 333.34 g/mol
  • Stereochemistry: The (R)-enantiomer is distinct from the (S)-enantiomer (CAS 1429334-00-8), which is a known impurity in Rivaroxaban synthesis .
  • Synthesis : Prepared via cyclization of glycidylacetamide intermediates with substituted carbamates under catalytic conditions (yield: ~50%) .

Structural Analogs of Rivaroxaban

Compound Name Key Structural Differences vs. Target Compound Biological Activity/Application References
Rivaroxaban Thiophene-2-carboxamide instead of acetamide Factor Xa inhibitor; anticoagulant
(S)-Enantiomer (Impurity 4) Opposite stereochemistry at oxazolidinone C5 Process impurity; no therapeutic use
2-Cyano-N-(4-(3-oxomorpholino)phenyl)acetamide Cyano group replaces oxazolidinone-acetamide chain Intermediate in antimalarial synthesis
Naphthalene-containing analog p-Tolyl and naphthalene substituents Research compound (activity uncharacterized)
Key Observations:
  • Bioactivity : Rivaroxaban’s thiophene carboxamide is critical for Factor Xa binding. Acetamide derivatives like the target compound lack this activity but may serve as synthetic intermediates .
  • Stereochemical Impact : The (S)-enantiomer is a regulated impurity, while the (R)-form is a research chemical, highlighting enantioselective synthesis challenges .

Morpholino Phenyl Acetamide Derivatives

Compound Name Substituents Synthesis Method Physicochemical Properties
Target (R)-Compound 3-Oxomorpholino phenyl, acetamide Cyclization of glycidylacetamide MW 333.34; LogP 1.03; Stable at 2–8°C
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Acetyl, dimethyl morpholino, isopropyl Acetylation of amine intermediates MW 347.4; Crystallizes from ethyl acetate
(E)-N-(3-Fluoroisoxazol-5-yl)-2-(indolin-3-ylidene)acetamide Fluoro-isoxazolyl, indolinylidene Condensation with hydrazide intermediates Higher LogP (6.55); improved lipophilicity
Key Observations:
  • Heterocyclic Substituents : Fluoroisoxazolyl groups () increase lipophilicity (LogP >6), which may improve membrane permeability but reduce aqueous solubility.
Key Observations:
  • Synthesis Efficiency: The target compound’s moderate yield (50%) reflects challenges in oxazolidinone cyclization, comparable to Rivaroxaban’s synthesis .
  • Safety : The (S)-enantiomer’s H318 hazard underscores the importance of enantiomeric purity in pharmaceuticals .

Biologische Aktivität

(R)-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)acetamide is a compound that belongs to the oxazolidinone class, which has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H19N3O5C_{16}H_{19}N_{3}O_{5}, with a molecular weight of approximately 333.34 g/mol. The compound features a chiral center, contributing to its stereochemical properties which can influence its biological activity.

The primary mechanism of action for oxazolidinone derivatives involves the inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex for translation. This action is crucial in combating bacterial infections, particularly those caused by resistant strains.

Biological Activity Overview

  • Antimicrobial Activity :
    • Studies have demonstrated that oxazolidinones exhibit significant antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae. The compound's ability to inhibit bacterial growth makes it a candidate for further development as an antibiotic.
  • Antithrombotic Properties :
    • Some derivatives of oxazolidinones have shown promise as antithrombotic agents. They may function by inhibiting Factor Xa, a key enzyme in the coagulation cascade, thus preventing thrombus formation.
  • Neuroprotective Effects :
    • Preliminary studies suggest that oxazolidinone derivatives may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study published in Antimicrobial Agents and Chemotherapy evaluated various oxazolidinone derivatives against clinical isolates of MRSA. The results indicated that this compound exhibited MIC values comparable to established antibiotics, highlighting its potential as an effective antimicrobial agent .

Case Study 2: Antithrombotic Activity

Another investigation focused on the antithrombotic properties of oxazolidinone derivatives demonstrated that specific modifications to the oxazolidinone structure enhanced their inhibitory activity against Factor Xa. This suggests that this compound could be optimized for improved efficacy in thromboembolic disorders .

Case Study 3: Neuroprotection

Research conducted on neuroprotective effects indicated that certain oxazolidinones could reduce oxidative stress in neuronal cells. The findings suggest that this compound might protect against neurodegeneration by modulating cellular stress responses .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of protein synthesis
AntithromboticInhibition of Factor Xa
NeuroprotectiveReduction of oxidative stress

Q & A

Q. Key Reagents :

StepReagents/ConditionsReference
Ring formationChloroacetyl chloride, Na₂CO₃, CH₂Cl₂
AcylationAcetyl chloride, K₂CO₃, DMF
PurificationSilica gel chromatography (MeOH/CH₂Cl₂)

Basic: Which spectroscopic methods are typically employed to confirm the structure and purity of this compound?

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., oxazolidinone carbonyl at δ ~168–170 ppm, morpholine protons at δ 3.3–4.9 ppm) .
  • ESI/APCI Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
  • TLC : Monitors reaction progress and purity using Rf values in CH₂Cl₂/MeOH systems .

Advanced: How can researchers optimize reaction yields during the acylation step in the synthesis of this compound?

  • Solvent selection : Use DMF for polar intermediates to enhance solubility and reaction homogeneity .
  • Base stoichiometry : Excess Na₂CO₃ (1.5–2.0 equivalents) ensures complete deprotonation of hydroxyl groups, improving nucleophilic attack efficiency .
  • Temperature control : Stirring at room temperature prevents decomposition of heat-sensitive intermediates .

Advanced: What strategies are recommended for resolving contradictions in reported synthetic methodologies, such as solvent and base selection?

  • Comparative screening : Test solvents (DMF vs. CH₂Cl₂) and bases (K₂CO₃ vs. Na₂CO₃) in parallel to assess yield and purity differences .
  • Kinetic studies : Monitor reaction progress via TLC or HPLC to identify rate-limiting steps influenced by solvent polarity .
  • Computational modeling : Predict steric/electronic effects of substituents on reaction pathways using DFT calculations .

Advanced: How is the stereochemical integrity of the oxazolidinone ring maintained during synthesis, and what analytical techniques validate this?

  • Chiral auxiliaries : Use (R)-configured starting materials to enforce stereoselectivity during ring closure .
  • NOESY NMR : Detects spatial proximity of protons to confirm the spatial arrangement of the oxazolidinone and morpholine moieties .
  • X-ray crystallography : Resolves absolute configuration if single crystals are obtainable .

Basic: What in vivo models are appropriate for preliminary pharmacological evaluation of this compound?

  • Rodent models : Wistar albino mice are commonly used for hypoglycemic or anti-inflammatory activity assays, with dose-response studies (e.g., 50–200 mg/kg) over 14–28 days .
  • Toxicity screening : Acute toxicity is assessed via histopathology and serum biomarkers (ALT, creatinine) .

Advanced: What in vitro assays are suitable for investigating the biological activity of this acetamide derivative, considering its structural features?

  • Enzyme inhibition assays : Target enzymes like COX-2 or α-glucosidase, using fluorogenic substrates to measure IC₅₀ values .
  • Cell viability assays : Screen for antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin assays .
  • Molecular docking : Predict binding affinity to receptors (e.g., PPAR-γ) using AutoDock Vina or Schrödinger Suite .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.